molecular formula C7H13NO B13498950 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol

6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol

Cat. No.: B13498950
M. Wt: 127.18 g/mol
InChI Key: CIYIZPYNPZCZHE-UHFFFAOYSA-N
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Description

6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol is a bicyclic secondary alcohol featuring a norbornane-like scaffold with a nitrogen atom at position 2 and a methyl group at position 4. Its hydrochloride salt (CAS 2007916-89-2) is commonly used in pharmaceutical research due to improved solubility and stability . The compound’s molecular formula is C₇H₁₃NO·HCl (MW 163.65 g/mol) . Its stereochemistry, particularly the rac-(1R,4S,6S) configuration, is critical for interactions in drug discovery .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

6-methyl-2-azabicyclo[2.2.1]heptan-6-ol

InChI

InChI=1S/C7H13NO/c1-7(9)3-5-2-6(7)8-4-5/h5-6,8-9H,2-4H2,1H3

InChI Key

CIYIZPYNPZCZHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC1NC2)O

Origin of Product

United States

Preparation Methods

Construction of the Azabicyclic Core via Diels-Alder Cycloaddition

Fundamental Approach:
The core structure of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol can be synthesized through a Diels-Alder cycloaddition involving 1,3-dienes and suitable azadiene derivatives. This method is widely employed for constructing the bicyclic framework with high stereoselectivity.

Key Reactions and Precursors:

  • Pentachloro-1-azacyclopentadiene or similar azadienes are used as dienes, which undergo cycloaddition with olefins or dienophiles to form the azabicyclic core.
  • The reaction proceeds via the isomeric diene, favoring the formation of the 2-azabicyclo[2.2.1]heptane system, often with regio- and stereoselectivity influenced by substituents and reaction conditions.

Reaction Conditions:

  • Elevated temperatures or reflux conditions facilitate the cycloaddition.
  • Use of Lewis acids or catalysts like palladium may enhance selectivity and yield, especially in oxygenated derivatives.

Functionalization at the 6-Position: Introduction of the Hydroxyl Group

Hydroxylation Strategies:

  • Post-cycloaddition, selective hydroxylation at the bridgehead position (6-position) is achieved through oxidation or nucleophilic substitution reactions.
  • Oxidative methods, such as using oxidizing agents like m-CPBA or other peracids, can introduce hydroxyl groups selectively at the bridgehead carbon, although stereoselectivity must be carefully controlled.

Stereoselective Hydroxylation:

  • Stereoselectivity is often achieved via chiral auxiliaries or stereoselective catalysts, ensuring the hydroxyl group attaches with the desired stereochemistry at the bridgehead position.

Methylation at the 2-Position

Alkylation Techniques:

  • Methylation at the 2-position of the azabicyclic core is typically carried out via nucleophilic substitution or methylation of an intermediate amine or hydroxyl precursor.
  • Use of methyl iodide or dimethyl sulfate under basic conditions facilitates the methylation process.

Key Considerations:

  • Reaction conditions are optimized to prevent over-alkylation or side reactions.
  • The methyl group at the 2-position is crucial for the compound’s biological activity and structural integrity.

Final Purification and Characterization

Purification Methods:

  • Column chromatography and recrystallization are employed to isolate pure 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol .
  • Spectroscopic techniques such as NMR, IR, and mass spectrometry confirm the structure and stereochemistry.

Data Table: Summary of Preparation Methods

Step Method Reagents Conditions Purpose References
1 Diels-Alder cycloaddition Azadiene, olefins Reflux, elevated temperature Core bicyclic framework
2 Hydroxylation Oxidants (e.g., m-CPBA) Controlled oxidation Introduction of hydroxyl at bridgehead
3 Methylation Methyl iodide, base Room temperature to mild heating Substitution at position 2
4 Purification Chromatography Standard Isolation of pure compound General laboratory practice

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the reactions of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol include electrophilic reagents, oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), and reducing agents . The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol depend on the type of reaction and the reagents used. For example, oxidation with MCPBA can lead to the formation of epoxides , while substitution reactions can introduce various functional groups into the bicyclic structure.

Scientific Research Applications

6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride is a unique compound with a specific substitution pattern and a hydroxyl group that influences its chemical reactivity and biological activity. It has diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

  • 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride serves as a building block in synthesizing complex molecules.
  • It is used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
  • It can introduce nucleophilic substituents at the 6-position of 2-azabicyclo[2.2.1]heptane .

Biology

  • This compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine

  • It is investigated for potential therapeutic effects, particularly in treating neurological disorders.
  • Ester derivatives of 2-alkyl-2-azabicyclo[2.2.1]heptane have muscarinic receptor activity and can be muscarinic antagonists or agonists .

Industry

  • It is utilized in the production of pharmaceuticals and other fine chemicals.

Chemical Reactions

6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Oxidation can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
  • Substitution Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Mechanism of Action

The mechanism of action of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following bicyclic azabicyclo alcohols share structural similarities but differ in ring size, substituents, and stereochemistry:

Compound Name Bicyclo System Substituents CAS Number Molecular Formula Molecular Weight (g/mol)
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol HCl [2.2.1] 6-methyl, 2-aza 2007916-89-2 C₇H₁₃ClNO 163.65
exo-2-azabicyclo[2.2.1]heptan-6-ol HCl [2.2.1] exo configuration 2230807-06-2 C₆H₁₂ClNO 149.62
endo-2-azabicyclo[2.2.1]heptan-6-ol HCl [2.2.1] endo configuration 2322934-56-3 C₆H₁₂ClNO 149.62
exo-2-azabicyclo[2.2.2]octan-6-ol [2.2.2] 2-aza, 6-hydroxy Not specified C₇H₁₃NO 127.18 (base)
3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol [3.1.1] 3-chloropyrazinyl, 3-aza Not specified C₁₀H₁₂ClN₃O 225.67
Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol HCl [3.2.0] 3-aza, rac configuration 2089246-00-2 C₆H₁₂ClNO 149.62

Key Structural Variations :

  • Ring Size : Larger bicyclo systems (e.g., [2.2.2], [3.1.1]) reduce ring strain but alter steric and electronic properties .
  • Substituents : The 6-methyl group in the target compound enhances lipophilicity compared to unsubstituted analogues (e.g., exo-2-azabicyclo[2.2.1]heptan-6-ol) . Chloro or pyrazinyl groups (e.g., in ) introduce electrophilic sites for covalent binding .
  • Stereochemistry : exo vs. endo configurations significantly affect receptor binding. For example, endo-2-azabicyclo[2.2.1]heptan-6-ol HCl is prioritized in chiral synthesis for drug candidates .

Challenges :

  • Steric Hindrance : Larger bicyclo systems ([3.2.0], [3.1.1]) complicate synthetic yields .
  • Configuration Control : Racemic mixtures (e.g., rac-(1R,5S,6S)) require chiral resolution, increasing production costs .

Physicochemical and Pharmacological Properties

Property 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol HCl exo-2-azabicyclo[2.2.1]heptan-6-ol HCl 3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol
Melting Point Not reported Not reported Not reported
Solubility High (due to HCl salt) Moderate in polar solvents Low (non-ionic derivative)
LogP (Predicted) ~0.5 ~0.1 ~1.8 (chloropyrazinyl group)
Pharmacological Activity Potential CNS targeting Unspecified Antiviral or kinase inhibition (speculative)

Notes:

  • The 6-methyl group increases LogP by ~0.4 compared to non-methylated analogues, enhancing blood-brain barrier penetration .
  • Chloropyrazinyl derivatives () are hypothesized to target nucleotide-binding pockets due to electrophilic chlorine .

Commercial Availability and Pricing

Compound Supplier Purity Price (USD)
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol HCl Nanjing PharmTech 97% $1,313.00/1g
exo-2-azabicyclo[2.2.1]heptan-6-ol HCl LabNetwork 97% $149.90/100mg
3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol CymitQuimica ≥95% Discontinued
Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol HCl Fluorochem 95% Inquire

Market Insights :

  • The target compound’s high price reflects synthetic complexity and demand in medicinal chemistry .
  • Discontinued products (e.g., ) highlight instability in niche markets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization to form the bicyclic framework and functional group transformations (e.g., hydroxylation). Key steps include:

  • Cyclization : Use of reagents like Diels-Alder precursors or intramolecular nucleophilic attacks to form the bicyclic structure .
  • Protection/Deprotection : Protecting the hydroxyl group during synthesis to prevent unwanted side reactions, followed by acidic or basic deprotection .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. How is the structural integrity of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol confirmed experimentally?

  • Methodological Answer :

  • Spectroscopy : 1^1H and 13^13C NMR to assign stereochemistry and confirm bicyclic structure; IR spectroscopy to identify hydroxyl and amine functional groups .
  • X-ray Crystallography : Resolves absolute stereochemistry and molecular conformation, critical for understanding reactivity and biological interactions .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (e.g., DMSO, methanol) are preferred due to the hydroxyl and amine groups. LogP values (calculated via HPLC) guide solvent selection .
  • Stability : Susceptibility to oxidation requires storage under inert atmospheres; pH-dependent degradation studies (e.g., via UV-Vis spectroscopy) inform handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol derivatives?

  • Methodological Answer :

  • Assay Standardization : Compare results across studies using consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds .
  • Stereochemical Analysis : Isolate enantiomers via chiral HPLC and test individually to identify stereospecific effects on activity .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to aggregate data and identify outliers or confounding variables .

Q. What role does stereochemistry play in modulating the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinities of enantiomers to receptors (e.g., serotonin transporters) using software like AutoDock Vina .
  • Pharmacophore Mapping : Identify spatial arrangements of hydroxyl and amine groups critical for activity via QSAR models .
  • In Vivo Studies : Compare pharmacokinetics (e.g., AUC, t1/2t_{1/2}) of enantiomers in animal models to validate computational predictions .

Q. How can reaction conditions be optimized for selective functionalization of the bicyclic framework?

  • Methodological Answer :

  • Temperature/pH Control : For amine alkylation, use buffered conditions (pH 7-9) at 0–25°C to minimize side reactions .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of exocyclic double bonds .
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and adjust conditions dynamically .

Q. What computational methods are most effective for predicting the compound’s reactivity and metabolic pathways?

  • Methodological Answer :

  • DFT Calculations : Predict electron density maps and reactive sites (e.g., hydroxyl group oxidation) using Gaussian or ORCA .
  • Metabolite Prediction : Use software like Meteor (Lhasa Limited) to simulate Phase I/II metabolism and identify potential toxicophores .
  • Machine Learning : Train models on existing azabicyclo compound data to forecast synthetic yields or bioactivity .

Data Analysis & Validation

Q. How should researchers validate the purity of synthesized batches for reproducibility in biological assays?

  • Methodological Answer :

  • Orthogonal Techniques : Combine HPLC (for purity), mass spectrometry (for molecular weight), and elemental analysis (for C/H/N ratios) .
  • NMR Purity Thresholds : Ensure ≤5% impurity peaks in 1^1H NMR spectra; use 19^19F NMR if fluorinated analogs are synthesized .

Q. What strategies mitigate batch-to-batch variability in stereochemical composition?

  • Methodological Answer :

  • Chiral Stationary Phases : Use HPLC columns with cellulose-based phases for consistent enantiomer separation .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor stereochemistry during synthesis .

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